

Validating the On-Target Activity of ML-00253764 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235

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This guide provides a comprehensive comparison of **ML-00253764 hydrochloride**'s on-target activity with alternative compounds, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals working with melanocortin receptor modulators.

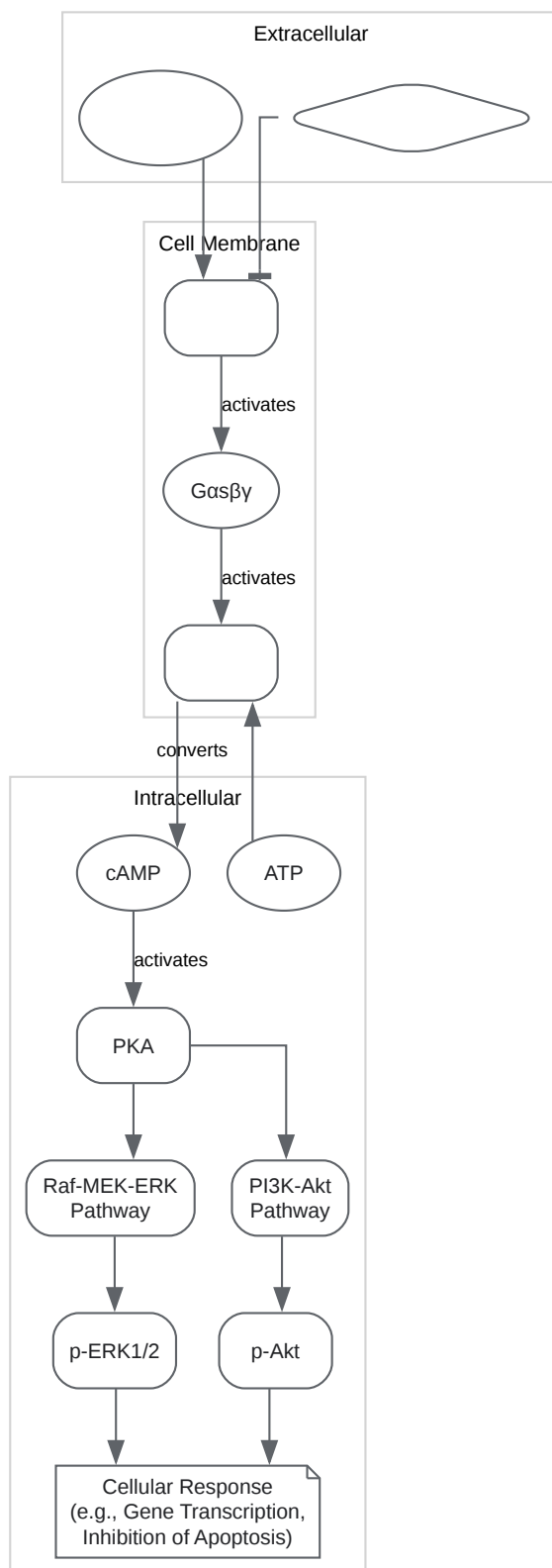
On-Target Activity Profile: ML-00253764 Hydrochloride and Alternatives

ML-00253764 hydrochloride is a brain-penetrant, nonpeptidic antagonist of the melanocortin 4 receptor (MC4R).^{[1][2]} Its on-target activity is characterized by its binding affinity (K_i) and its functional inhibition of the receptor (IC_{50}). A comparative summary of **ML-00253764 hydrochloride** against other known MC4R antagonists, SHU-9119 and HS024, is presented below.

Compound	Target	Ki (nM)	IC50 (nM)	Selectivity Profile
ML-00253764 hydrochloride	hMC4R	160	103 - 320	Selective for MC4R over MC3R and MC5R.[1][2][3]
hMC3R	-	810		
hMC5R	-	2120		
SHU-9119	hMC4R	-	0.06	Potent antagonist at MC3R and MC4R; partial agonist at MC5R.[4]
hMC3R	-	0.23		
hMC5R	-	0.09 (agonist)		
HS024	hMC4R	0.29	-	Highly potent and selective for MC4R (approximately 20-fold).[5]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for **ML-00253764 hydrochloride** is the antagonism of the MC4R, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs-adenylyl cyclase pathway to produce cyclic AMP (cAMP).[2] Inhibition of MC4R by ML-00253764 has also been shown to suppress the phosphorylation of downstream signaling molecules ERK1/2 and Akt in certain cancer cell lines.[6][7]

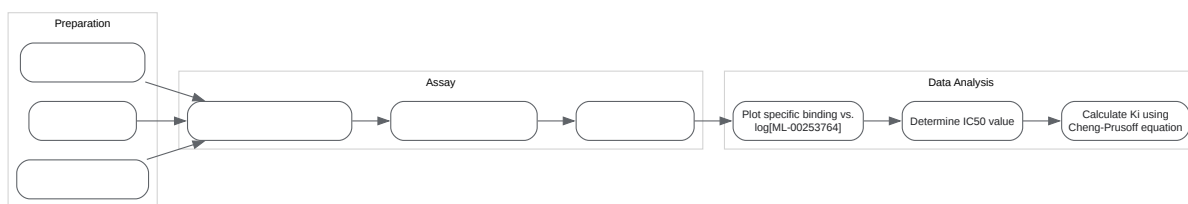


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MC4R Signaling Pathway.

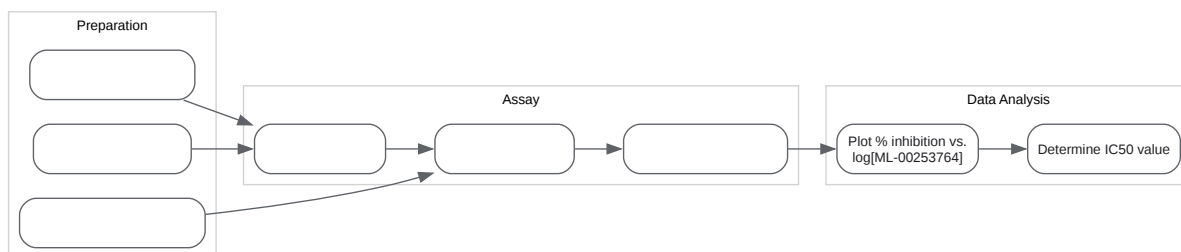
Experimental Validation Workflows

The on-target activity of MC4R antagonists is typically validated through two key assays: a receptor binding assay to determine affinity and a functional assay to measure antagonist potency.



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Competitive Radioligand Binding Assay Workflow.



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cAMP Functional Antagonist Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity (K_i) of **ML-00253764 hydrochloride** for the human MC4R.

Materials:

- HEK293 cells stably expressing human MC4R
- Radioligand: [125 I]-(Nle⁴, D-Phe⁷)- α -MSH ([125 I]-NDP-MSH)
- Unlabeled ligand: **ML-00253764 hydrochloride**
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Glass fiber filters (e.g., GF/C)
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize MC4R-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
- Assay Setup: In a 96-well plate, add the following in order:
 - Binding buffer
 - A fixed concentration of [125 I]-NDP-MSH (typically at its K_d)
 - Increasing concentrations of **ML-00253764 hydrochloride** (for displacement curve) or buffer (for total binding) or a high concentration of unlabeled agonist (for non-specific binding).

- A constant amount of the cell membrane preparation.
- Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a pre-soaked glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Measure the radioactivity retained on the dried filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding: Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the logarithm of the **ML-00253764 hydrochloride** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Antagonist Assay

This protocol measures the ability of **ML-00253764 hydrochloride** to inhibit agonist-induced cAMP production in cells expressing MC4R.

Materials:

- HEK293 or CHO cells stably expressing human MC4R
- **ML-00253764 hydrochloride**
- MC4R agonist (e.g., α -MSH or NDP- α -MSH)
- Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

- Cell Preparation: Plate MC4R-expressing cells in a 96-well plate and allow them to adhere overnight.
- Antagonist Pre-incubation: Replace the culture medium with stimulation buffer. Add increasing concentrations of **ML-00253764 hydrochloride** to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
- Agonist Stimulation: Add a fixed concentration of the MC4R agonist (typically the EC80 concentration) to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Convert the raw assay signal for each sample into a cAMP concentration.
 - Plot the percentage of inhibition of the agonist response against the logarithm of the **ML-00253764 hydrochloride** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

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